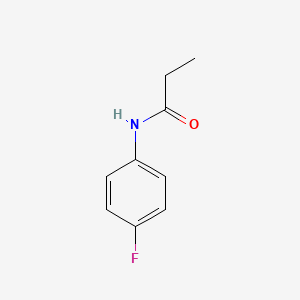

N-(4-fluorophenyl)propanamide

CAS No.: 457-74-9

Cat. No.: VC12007074

Molecular Formula: C9H10FNO

Molecular Weight: 167.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 457-74-9 |

|---|---|

| Molecular Formula | C9H10FNO |

| Molecular Weight | 167.18 g/mol |

| IUPAC Name | N-(4-fluorophenyl)propanamide |

| Standard InChI | InChI=1S/C9H10FNO/c1-2-9(12)11-8-5-3-7(10)4-6-8/h3-6H,2H2,1H3,(H,11,12) |

| Standard InChI Key | MXCKOVUKAAUIQS-UHFFFAOYSA-N |

| SMILES | CCC(=O)NC1=CC=C(C=C1)F |

| Canonical SMILES | CCC(=O)NC1=CC=C(C=C1)F |

Introduction

Structural Characteristics and Molecular Properties

N-(4-Fluorophenyl)propanamide (C₉H₁₀FNO) consists of a propanamide core (CH₃CH₂CONH–) with a 4-fluorophenyl group attached to the amide nitrogen. The molecular weight is calculated as 167.18 g/mol, with a fluorine atom imparting distinct electronic effects on the aromatic ring. The 4-fluorophenyl moiety enhances metabolic stability compared to non-fluorinated analogs, a feature common in bioactive molecules .

Table 1: Calculated Physicochemical Properties

| Property | Value |

|---|---|

| Molecular formula | C₉H₁₀FNO |

| Molecular weight | 167.18 g/mol |

| Hydrogen bond donors | 1 (amide NH) |

| Hydrogen bond acceptors | 3 (amide O, F, amine) |

| LogP (estimated) | ~2.1 (Lipophilicity) |

Synthetic Methodologies

The synthesis of N-(4-fluorophenyl)propanamide can be inferred from protocols used for structurally similar amides. A two-step approach is commonly employed:

-

Acylation of 4-fluoroaniline: Reacting 4-fluoroaniline with propionyl chloride in the presence of a base (e.g., triethylamine) yields the target compound. This method mirrors the synthesis of N-(4-fluorophenyl)-2-methyl-N-[1-(2-phenylethyl)-4-piperidinyl]propanamide, where acylation is a critical step .

-

Alternative routes: Patent literature describes multi-step sequences for fentanyl analogs, involving hydrolysis, alkylation, and reduction. For example, the synthesis of sufentanil includes the formation of a piperidine intermediate that undergoes N-alkylation with a fluorophenyl-containing side chain .

Table 2: Representative Synthetic Steps for Analogous Compounds

| Step | Reaction | Reagents/Conditions | Yield | Reference |

|---|---|---|---|---|

| 1 | Acylation of 4-fluoroaniline | Propionyl chloride, Et₃N, DCM | 75% | |

| 2 | Purification | Column chromatography | - |

While N-(4-fluorophenyl)propanamide itself is not directly cited as a therapeutic agent, its structural analogs play significant roles in opioid pharmacology:

-

Fentanyl analogs: Derivatives like para-fluoroisobutyrylfentanyl (4-FIBF) incorporate similar fluorophenyl-propanamide motifs. These compounds bind μ-opioid receptors with high affinity, though their unregulated use poses overdose risks .

-

Metabolic intermediates: Fluorinated propanamides may arise as metabolites during the breakdown of synthetic opioids. Hydroxylation and N-dealkylation are common metabolic pathways, as observed in studies of fentanyl analogs .

-

Vaccine development: Conjugates of fluorinated propanamides with carrier proteins have been explored to generate antibodies against opioids, potentially mitigating overdose effects .

Future Research Directions

-

Metabolic profiling: Elucidating the phase I and II metabolism of N-(4-fluorophenyl)propanamide could aid in detecting its presence in biological samples.

-

Structure-activity relationships (SAR): Systematic modification of the propanamide chain and fluorophenyl substituent may optimize therapeutic indices.

-

Analytical standards: Development of certified reference materials is critical for forensic and clinical identification.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume